molecular formula C20H20N4O2S B2543633 N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 896707-27-0

N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2543633
CAS No.: 896707-27-0
M. Wt: 380.47
InChI Key: YBIARLJPPHXCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a polycyclic heterocyclic compound featuring a complex tetracyclic core with nitrogen atoms, a sulfanyl group, and a methoxypropyl-acetamide side chain. Such structures are often synthesized via marine actinomycete-derived pathways or targeted organic synthesis, leveraging techniques like LC/MS for structural prioritization . Its crystallographic data were likely resolved using SHELX software, a standard tool for small-molecule refinement and structure determination .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-12-6-11-21-18(25)13-27-20-23-15-8-3-2-7-14(15)19-22-16-9-4-5-10-17(16)24(19)20/h2-5,7-10H,6,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIARLJPPHXCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound’s triazatetracyclic core distinguishes it from simpler heterocycles. For example, N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide () shares an acetamide moiety but lacks the sulfur-containing polycyclic system . Key structural differences include:

  • Core Complexity : The target compound’s tetracyclic system with three nitrogen atoms contrasts with tricyclic or bicyclic analogs.
  • Functional Groups : The sulfanyl (-S-) group and methoxypropyl chain may enhance solubility and binding specificity compared to methyl or hydrogen substituents in simpler acetamides .
Table 1: Structural Comparison
Feature Target Compound N-[1,4,4-Trimethyltricyclo...]acetamide
Core Structure 8,10,17-Triazatetracyclo[...]heptadeca-... Tricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl
Heteroatoms 3 N, 1 S 1 N (amide)
Side Chain 3-Methoxypropyl-acetamide Acetamide
Molecular Weight (estimated) ~450–500 g/mol ~300–350 g/mol

Electronic and Physicochemical Properties

Per , isovalency (similar valence electrons) and structural geometry critically influence reactivity. The triazatetracyclic core likely imparts unique electron density distribution, akin to nitrogen-rich clusters studied in isoelectronic principles . Van der Waals descriptors () suggest minor geometric variations within congener series, but the target compound’s larger core may increase polar surface area, affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.